molecular formula C20H20N8 B15120416 2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Katalognummer: B15120416
Molekulargewicht: 372.4 g/mol
InChI-Schlüssel: VWHDZHOBKWHICR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a complex organic compound that features a unique structure combining multiple heterocyclic rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Vorbereitungsmethoden

The synthesis of 2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile involves several steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the Buchwald-Hartwig amination, where chlorides are reacted with appropriate aminopyrazoles in the presence of palladium catalysts, such as Pd2(dba)3, and ligands like xantphos, under basic conditions provided by cesium carbonate . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile has been studied for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, which is of interest in cancer research . It has shown promising antiproliferative activity against various cancer cell lines, making it a potential candidate for the development of new anticancer therapies. Additionally, its unique structure allows for further modifications to enhance its biological activity and selectivity.

Wirkmechanismus

The compound exerts its effects primarily through inhibition of CDK2, a serine/threonine protein kinase involved in cell cycle regulation . By binding to the active site of CDK2, it prevents the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism highlights its potential as a targeted cancer therapy.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other pyrazole and pyrimidine derivatives that also target CDK2. For example, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have been studied for their CDK2 inhibitory activity . Compared to these compounds, 2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile offers a unique combination of structural features that may enhance its potency and selectivity. Other similar compounds include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives .

Conclusion

This compound is a compound of significant interest in medicinal chemistry, particularly for its potential as a CDK2 inhibitor in cancer therapy. Its unique structure and promising biological activities make it a valuable candidate for further research and development.

Eigenschaften

Molekularformel

C20H20N8

Molekulargewicht

372.4 g/mol

IUPAC-Name

2-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

InChI

InChI=1S/C20H20N8/c21-13-16-11-15-3-1-4-17(15)25-20(16)27-9-7-26(8-10-27)18-12-19(23-14-22-18)28-6-2-5-24-28/h2,5-6,11-12,14H,1,3-4,7-10H2

InChI-Schlüssel

VWHDZHOBKWHICR-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=CC(=C(N=C2C1)N3CCN(CC3)C4=NC=NC(=C4)N5C=CC=N5)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.